

A Technical Guide to Lobucavir: Research and Applications in Antiviral Drug Development

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Compound of Interest

Compound Name: 2,4-Diaminophenoxyethanol

Cat. No.: B1213692

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Note on Chemical Identity: The provided CAS Number 66422-95-5 technically corresponds to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a compound primarily used as a colorant in cosmetics and for proteomics research[1][2][3]. However, given the request's focus on drug development, signaling pathways, and experimental protocols for a scientific audience, this guide will focus on Lobucavir (CAS Number: 127759-89-1), an antiviral agent whose research profile aligns with the user's core requirements[4]. Lobucavir was an investigational drug with significant research into its mechanism and applications against various viral pathogens.

Abstract

Lobucavir is a broad-spectrum antiviral nucleoside analog of guanine that has demonstrated significant activity against herpesviruses, hepatitis B virus (HBV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV)[4][5]. Developed by Bristol-Myers Squibb under the designation BMS-180194, it functions as a viral DNA polymerase inhibitor[4][6]. After initial promising results in preclinical and clinical trials, its development was halted due to findings of carcinogenic risk in long-term animal studies[4]. This guide provides a comprehensive technical overview of Lobucavir, including its mechanism of action, pharmacological properties, key experimental data, and relevant research protocols.

Chemical and Physical Properties

Lobucavir is a synthetic cyclobutyl guanosine analog. Its structure is designed to mimic deoxyguanosine, allowing it to be recognized by viral enzymes.

Property	Value	Reference
IUPAC Name	2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one	[4]
CAS Number	127759-89-1	[4][6][7]
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₃	[4][6][7]
Molar Mass	265.273 g·mol ⁻¹	[4][6]
Purity	≥98% (Commercially available for research)	[7]

Mechanism of Action

Lobucavir is a prodrug that requires intracellular phosphorylation to become active. Its antiviral activity is mediated through the inhibition of viral DNA synthesis.

- **Intracellular Activation:** Host cell enzymes phosphorylate Lobucavir into its active triphosphate form, lobucavir triphosphate (Lobu-TP)[4][6].
- **Polymerase Inhibition:** Lobu-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[4].
- **Chain Termination:** Upon incorporation into the growing viral DNA strand, Lobucavir acts as a non-obligate chain terminator. Unlike classic chain terminators, it possesses a 3'-OH equivalent. However, its incorporation is thought to induce a conformational change that hinders the polymerase from adding subsequent nucleotides, effectively halting DNA elongation[4].

Signaling Pathway Diagram

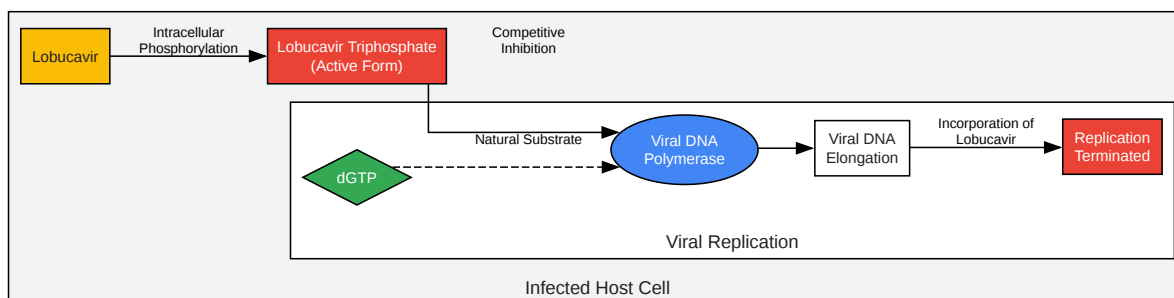


Figure 1: Lobucavir's Antiviral Mechanism

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Caption: Figure 1: Lobucavir's Antiviral Mechanism.

Pharmacological Data

Lobucavir was evaluated in both preclinical animal models and human clinical trials, providing key data on its efficacy and pharmacokinetics.

Table 1: Preclinical Antiviral Efficacy (Woodchuck Model)

Data from studies on woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV[8].

Daily Oral Dose	Effect on WHV Viremia (DNA levels)	Duration	Reference
20 mg/kg	10 to 200-fold reduction	Therapy period	[8]
10 mg/kg	10 to 200-fold reduction	Therapy period	[8]
5 mg/kg	10 to 30-fold reduction (Minimally effective dose)	6 weeks	[8]
0.5 mg/kg	No significant effect	6 weeks	[8]

Note: Viremia returned to pre-treatment levels within 2 weeks after therapy cessation[8].

Table 2: Pharmacokinetic Properties

Parameter	Value	Species	Reference
Bioavailability	30-40% (Oral)	Preclinical	[4]
Half-life ($t_{1/2}$)	~10 hours	Preclinical	[4]
Peak Plasma Conc. (Cmax)	0.5 - 1.5 hours post-dose	Human	[9]

Clinical Trials Summary

Lobucavir advanced to Phase III clinical trials for Hepatitis B and Herpesvirus, and Phase II for Cytomegalovirus before its discontinuation[4]. A pilot study was also conducted for its use in AIDS patients[4][10]. Early trials showed it was relatively well-tolerated, with common adverse effects including headache, fatigue, and diarrhea[4]. However, development was stopped in 1999 after long-term studies in mice revealed an increased risk of cancer[4].

Key Experimental Protocols

Synthesis of Lobucavir

The synthesis of Lobucavir is a multi-step process. While specific industrial-scale procedures are proprietary, general routes have been published, often involving the synthesis of chiral intermediates.



Figure 2: General Synthesis Workflow

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Caption: Figure 2: General Synthesis Workflow.

Methodology Outline: A common strategy involves using biocatalytic methods to create the correct stereochemistry of the cyclobutane ring[11].

- Preparation of Chiral Intermediates: Regioselective enzymatic hydrolysis or aminoacylation is used to produce single enantiomers of cyclobutane intermediates[11].
- Coupling: The chiral cyclobutane intermediate is coupled with a purine base (guanine or a derivative).
- Purification: The final product is purified using standard techniques like chromatography and crystallization.

In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This assay measures the ability of a compound to inhibit the production of new virus particles in a cell culture.

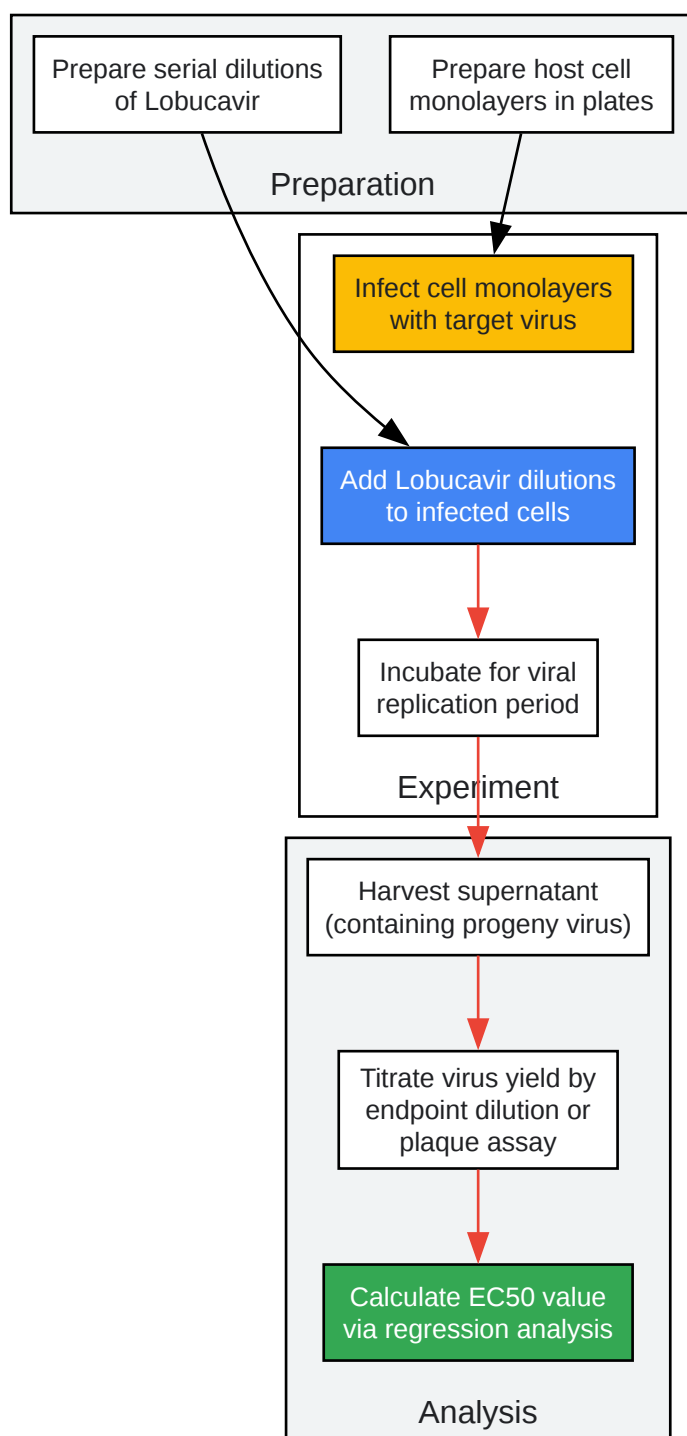


Figure 3: Virus Yield Reduction Assay Workflow

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Caption: Figure 3: Virus Yield Reduction Assay Workflow.

Detailed Protocol:

- **Cell Culture:** Plate susceptible mammalian cells (e.g., Vero cells for herpesviruses) in 96-well microplates to form a confluent monolayer[12].
- **Compound Dilution:** Prepare a series of eight dilutions of Lobucavir in cell culture medium[12].
- **Infection:** Infect the cell monolayers with a known quantity of the target virus.
- **Treatment:** After a brief adsorption period, remove the virus inoculum and add the different dilutions of Lobucavir to the wells. Include untreated virus controls and uninfected cell controls.
- **Incubation:** Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
- **Virus Quantification:** Collect the supernatant from each well. Determine the viral titer in each sample using a standard method like the TCID₅₀ (50% Tissue Culture Infective Dose) endpoint dilution assay or a plaque reduction assay[12].
- **Data Analysis:** Plot the reduction in virus titer against the drug concentration. Use regression analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of Lobucavir that inhibits viral replication by 50%.

Applications and Future Directions

Despite the cessation of its clinical development, Lobucavir remains a significant compound in antiviral research.

- **Research Tool:** It serves as a reference compound for the study of viral DNA polymerase inhibition and the mechanisms of drug resistance[13].
- **Scaffold for New Drugs:** The unique cyclobutyl moiety of Lobucavir can serve as a structural scaffold for the design of new nucleoside analogs with potentially improved safety profiles.
- **Understanding Carcinogenicity:** The toxicological data from Lobucavir studies provide valuable insights into the potential long-term risks associated with nucleoside analogs,

informing the safety evaluation of new antiviral candidates.

Conclusion

Lobucavir is a potent guanine nucleoside analog with broad-spectrum antiviral activity that showed considerable promise in early clinical development. Its mechanism, involving the inhibition of viral DNA polymerase via non-obligate chain termination, is well-characterized. Although its journey to clinical application was halted by safety concerns related to carcinogenicity, the extensive research conducted on Lobucavir provides a valuable knowledge base for drug development professionals. The data and experimental protocols associated with its investigation continue to inform the design and evaluation of the next generation of antiviral therapies.

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